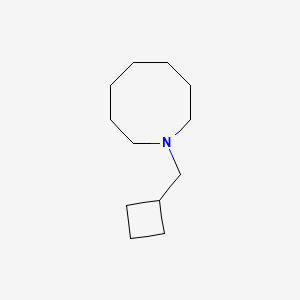
1-(Cyclobutylmethyl)azocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)azocane is a cyclic amine compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to an azocane ring. This compound falls under the category of saturated cyclic amines, which are known for their stability and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)azocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl halides with azocane derivatives in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)azocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted azocane compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogenated derivatives, bases like NaH or KOH.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted azocane derivatives.
Scientific Research Applications
1-(Cyclobutylmethyl)azocane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: This compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.
Industry: this compound is used in the production of polymers, copolymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropane: A smaller cyclic hydrocarbon with different reactivity and applications.
Cyclobutane: Another cyclic hydrocarbon with a four-membered ring, used in different chemical contexts.
Cyclopentane: A five-membered ring compound with distinct properties and uses.
Cyclohexane: A six-membered ring compound, widely used in organic synthesis and industrial applications.
Uniqueness: 1-(Cyclobutylmethyl)azocane is unique due to its specific ring structure and the presence of the cyclobutylmethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other cyclic compounds may not be suitable.
Properties
CAS No. |
648890-29-3 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)azocane |
InChI |
InChI=1S/C12H23N/c1-2-4-9-13(10-5-3-1)11-12-7-6-8-12/h12H,1-11H2 |
InChI Key |
XQXXMUNNZUFGAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CCC1)CC2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


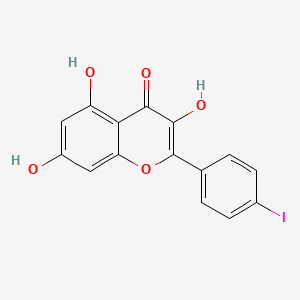
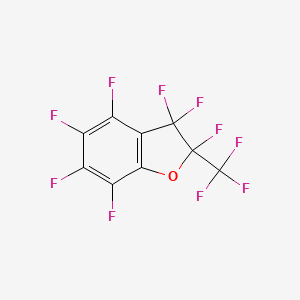
![1-(2-Phenylethenesulfonyl)-4-[(prop-2-en-1-yl)oxy]piperidine](/img/structure/B12588727.png)
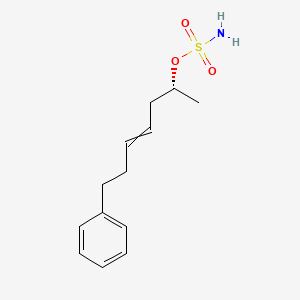
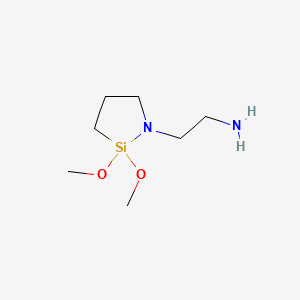
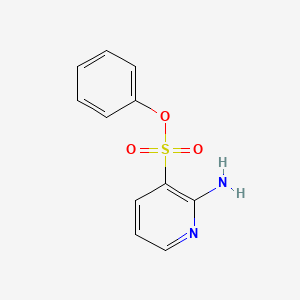

![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
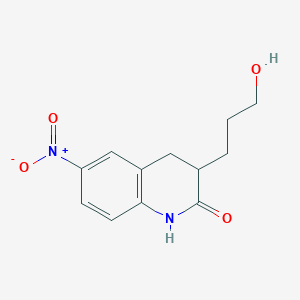
![Bis[bis[2-(trifluoromethyl)phenyl]phosphino]methane](/img/structure/B12588770.png)

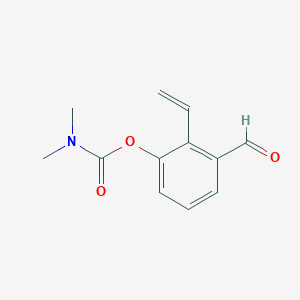
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
